Product packaging for 3-Propyl-1,3-oxazolidine(Cat. No.:CAS No. 61097-23-2)

3-Propyl-1,3-oxazolidine

Cat. No.: B14589134
CAS No.: 61097-23-2
M. Wt: 115.17 g/mol
InChI Key: SAVQMKPWCGFWCM-UHFFFAOYSA-N
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Description

3-Propyl-1,3-oxazolidine is a five-membered heterocyclic compound of significant interest in organic and medicinal chemistry. It features an oxazolidine ring, which contains both oxygen and nitrogen atoms, and is substituted with a propyl group at the nitrogen position. This structure is a valuable scaffold in research, particularly for the synthesis of more complex molecules. Compounds based on the 1,3-oxazolidine core are known to form from beta-amino alcohols and are frequently investigated as key intermediates in pharmaceutical development. For instance, various oxazolidinone derivatives (a related class of compounds) have been extensively studied for their application as Factor Xa inhibitors, which are important targets in the prevention and treatment of thromboembolic disorders . The 1,3-oxazolidine ring is a versatile building block, and its derivatives are commonly utilized as chiral auxiliaries in asymmetric synthesis and as precursors to biologically active molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B14589134 3-Propyl-1,3-oxazolidine CAS No. 61097-23-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61097-23-2

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-propyl-1,3-oxazolidine

InChI

InChI=1S/C6H13NO/c1-2-3-7-4-5-8-6-7/h2-6H2,1H3

InChI Key

SAVQMKPWCGFWCM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCOC1

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Oxazolidines

Condensation Reactions for 1,3-Oxazolidine Formation

Condensation reactions represent a fundamental and widely employed strategy for the construction of the 1,3-oxazolidine ring system. These methods typically involve the formation of a carbon-nitrogen and a carbon-oxygen bond in a single synthetic operation, often with the elimination of a small molecule such as water.

Synthesis from 1,2-Amino Alcohols and Carbonyl Compounds (Aldehydes and Ketones)

The most traditional and direct route to 1,3-oxazolidines is the condensation of a 1,2-amino alcohol with an aldehyde or a ketone. nih.govresearchgate.net In the context of synthesizing 3-Propyl-1,3-oxazolidine, this would involve the reaction of N-propylethanolamine with formaldehyde (B43269), or ethanolamine (B43304) with propanal. The reaction proceeds via the initial formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization through the nucleophilic attack of the hydroxyl group on the iminium ion, followed by dehydration to yield the stable oxazolidine (B1195125) ring.

The choice of reactants and reaction conditions can significantly influence the outcome of the synthesis. For instance, the reaction of various aldehydes with 2-hydroxymethylpiperidine (2-HMP), a substituted 1,2-amino alcohol, has been shown to produce the corresponding hexahydro-3-alkyl-1,3-oxazolopiperidines in high yields under mild conditions. acs.org The solvent and temperature are critical parameters that can affect the formation of the oxazolidine ring. acs.org

A study investigating the condensation of various aldehydes with 2-HMP provided the following results:

AldehydeProductYield (%)
PropanalHexahydro-3-propyl-3H-oxazolo[3,4-a]pyridine85
PentanalHexahydro-3-pentyl-3H-oxazolo[3,4-a]pyridine82
IsobutyraldehydeHexahydro-3-isobutyl-3H-oxazolo[3,4-a]pyridine78
p-AnisaldehydeHexahydro-3-(4-methoxyphenyl)-3H-oxazolo[3,4-a]pyridine90

Catalyst-Free Protocols for Environmentally Benign Synthesis

In the pursuit of greener and more sustainable chemical processes, catalyst-free protocols for the synthesis of 1,3-oxazolidines have been developed. These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal activation or the use of environmentally benign solvents like water.

While many condensation reactions for oxazolidine synthesis employ acid or base catalysts to facilitate the reaction, under certain conditions, the reaction can proceed without any catalyst. For example, the simple heating of a mixture of a 1,2-amino alcohol and a carbonyl compound can be sufficient to drive the reaction to completion, particularly if the water formed during the reaction is removed.

Research has demonstrated that purging air through a mixture of aldehydes and amino alcohols can facilitate the condensation process. scirp.org It is proposed that the air oxidizes the aldehyde to the corresponding carboxylic acid, which then acts as an in-situ catalyst for the condensation. scirp.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbeilstein-journals.orgresearchgate.net The application of microwave irradiation to the synthesis of 1,3-oxazolidines has been shown to be highly effective. scirp.orgscirp.org

In a study on the synthesis of oxazolidin-2-ones from amino alcohols and diethyl carbonate, microwave irradiation at 125 °C for 20 minutes afforded the desired product in good yield. nih.gov Another report describes the microwave-assisted synthesis of oxazinanes and oxazolidines by irradiating a mixture of aldehydes and amino alcohols at 50°C for a few minutes, resulting in excellent yields. scirp.orgscirp.org

The following table summarizes the results from a microwave-assisted synthesis of various oxazolidin-2-ones: nih.gov

Amino AlcoholProductTemperature (°C)Time (min)Power (W)Yield (%)
(S)-Phenylalaninol(S)-4-Benzyl-1,3-oxazolidin-2-one1352012585
(S)-Phenylglycinol(S)-4-Phenyl-1,3-oxazolidin-2-one1252012580
(S)-Valinol(S)-4-Isopropyl-1,3-oxazolidin-2-one1302512588
(1S,2R)-(+)-Norephedrine(4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one1352012592

Cycloaddition Reactions

Cycloaddition reactions offer an alternative and powerful approach to the synthesis of 1,3-oxazolidines, allowing for the construction of the heterocyclic ring with high stereocontrol. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

Transition Metal-Catalyzed Cycloadditions (e.g., Rhodium-catalyzed)

Transition metal catalysis has enabled the development of novel cycloaddition strategies for the synthesis of 1,3-oxazolidines. Rhodium-catalyzed cycloaddition reactions have been reported for the synthesis of these heterocycles. nih.gov For instance, rhodium-catalyzed reactions of racemic butadiene monoxide with imines have been developed to produce chiral 1,3-oxazolidines. nih.gov

Palladium-catalyzed [3+2] cycloaddition of vinylic oxiranes with imines also provides a route to 1,3-oxazolidine derivatives. acs.org This methodology allows for the formation of highly functionalized oxazolidines.

Organocatalytic [4+1] Annulation Strategies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Organocatalytic [4+1] annulation strategies have been explored for the synthesis of related heterocyclic systems, such as benzoxazoles, which share a common structural feature with 1,3-oxazolidines. nih.gov While direct examples for the synthesis of this compound via this method are not prevalent, the underlying principles can be extended.

This approach typically involves the reaction of a species containing a four-atom component with a one-atom component to construct the five-membered ring. For example, the reaction of ortho-aminophenols with a source of a single carbon atom can lead to the formation of benzoxazoles. A similar strategy could be envisioned for 1,3-oxazolidines starting from 1,2-amino alcohols. A chiral Brønsted base-catalyzed asymmetric annulation of ortho-alkynylanilines has been developed to access axially chiral naphthyl-C2-indoles, demonstrating the potential of organocatalytic annulation in complex molecule synthesis. nih.gov

Cycloaddition of Aziridines with Aldehydes

The [3+2] cycloaddition reaction between aziridines and aldehydes represents a powerful and atom-economical method for the synthesis of the 1,3-oxazolidine ring system. This transformation involves the cleavage of the aziridine (B145994) ring to form an azomethine ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition with the aldehyde's carbonyl group. mdpi.comnih.govsemanticscholar.org The regioselectivity and stereoselectivity of this reaction can be controlled by the nature of the substituents on both the aziridine and the aldehyde, as well as the choice of catalyst.

Lewis acids are often employed to promote this reaction by activating the aziridine ring towards cleavage. mdpi.com The cleavage can occur at either a C-C bond or a C-N bond, depending on the substitution pattern of the aziridine. For donor-acceptor (DA) aziridines, which are substituted with both an electron-donating group (like an N-aryl or N-tosyl group) and an electron-withdrawing group (like an ester), C-C bond cleavage is often favored, leading to the formation of a transient azomethine ylide. nih.govresearchgate.net

An enantioselective [3+2] annulation of donor-acceptor aziridines with aldehydes has been achieved using a Neodymium(III) triflate/N,N'-dioxide/LiNTf2 catalyst system. nih.gov This method provides chiral cis-1,3-oxazolidines with high levels of stereocontrol. The proposed mechanism involves a relay catalytic process where LiNTf2 facilitates the formation of the azomethine ylide, and a chiral Nd(III) complex directs the asymmetric cycloaddition. nih.gov

For the synthesis of this compound, this methodology would conceptually involve the reaction of an N-propyl-substituted aziridine with formaldehyde, or a related aldehyde, under the influence of a suitable Lewis acid catalyst. The selection of an appropriately substituted aziridine is crucial for directing the reaction to the desired product.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of 1,3-oxazolidines, enabling reactions that are often difficult to achieve through other means. These methods provide high levels of control over selectivity and can operate under mild conditions.

Copper catalysts are effective in mediating the aminohydroxylation and oxyamination of olefins to produce 1,2-amino alcohols and their derivatives, which are direct precursors to or can be cyclized into 1,3-oxazolidines. acs.orgnih.gov

In one approach, an enantioselective copper(II)-catalyzed intermolecular aminohydroxylation of styrenes uses N-sulfonyl oxaziridines as the nitrogen and oxygen source. acs.orgnih.gov Chiral copper(II) bis(oxazoline) complexes catalyze the reaction, affording 1,3-oxazolidine products with good regioselectivity and synthetically useful enantioselectivity (up to 84% ee). nih.gov The resulting oxazolidines can be hydrolyzed to yield enantioenriched N-sulfonyl amino alcohols. nih.gov

Another strategy involves the copper-catalyzed aerobic aminooxygenation of internal alkenes. acs.orgchemrxiv.org A synergistic combination of a phenanthroline-based ligand and substrate coordination promotes the reduction of Cu(II) to Cu(I), initiating a cyclization via an amidyl radical pathway. This method broadens the scope of accessible substrates for forming the oxazolidine ring. acs.orgchemrxiv.org

Table 1: Examples of Copper-Catalyzed Aminohydroxylation of Styrenes This table presents data on the synthesis of various substituted 1,3-oxazolidines to illustrate the scope of the copper-catalyzed methodology.

Entry Styrene Substrate Catalyst Ligand Yield (%) ee (%)
1 4-Methylstyrene Cu(TFA)₂ Ph-box 75 80
2 4-Phenylstyrene Cu(TFA)₂ Ph-box 82 78
3 3,5-Dimethylstyrene Cu(TFA)₂ Ph-box 79 84

Data sourced from related studies on enantioselective aminohydroxylation. nih.gov

Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for organic synthesis. Iron-catalyzed transformations provide efficient pathways to 1,3-oxazolidines. An efficient method utilizes a cationic iron porphyrin Lewis acid to catalyze the [3+2] cycloaddition of aziridines with aldehydes. organic-chemistry.orgnih.gov This reaction proceeds with high regio- and diastereoselectivity in toluene (B28343) at room temperature with a low catalyst loading (1 mol%). organic-chemistry.orgnih.gov

The iron porphyrin catalyst activates the aziridine, facilitating the formation of a 1,3-dipole synthon, which is key to the cycloaddition process. organic-chemistry.org Mechanistic studies, including theoretical calculations and X-ray absorption spectroscopy, have provided insight into the structure of the key iron-aziridine complex intermediate. organic-chemistry.orgnih.gov This methodology is applicable to a wide range of aldehydes and aziridines, consistently yielding cycloadducts in high yields. organic-chemistry.org

Table 2: Iron Porphyrin-Catalyzed Cycloaddition of Aziridines and Aldehydes This table showcases the diastereoselective synthesis of various 1,3-oxazolidines using an iron catalyst, demonstrating the methodology's broad applicability.

Entry Aziridine Substituent (N-group) Aldehyde Catalyst Yield (%) dr (cis:trans)
1 Tosyl Benzaldehyde [Fe(TPP)]SbF₆ 95 >99:1
2 Tosyl 4-Chlorobenzaldehyde [Fe(TPP)]SbF₆ 92 >99:1
3 Tosyl Cyclohexanecarboxaldehyde [Fe(TPP)]SbF₆ 88 >99:1

Data from studies on iron-catalyzed cycloadditions. organic-chemistry.orgnih.gov

Palladium-catalyzed carboamination of alkenes is a versatile strategy for synthesizing nitrogen-containing heterocycles. dntb.gov.ua This reaction involves the simultaneous formation of a C-C and a C-N bond across a double bond. The stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines can be achieved through the Pd-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. nih.gov These reactions typically generate cis-disubstituted products with high diastereoselectivity from readily available amino alcohols. nih.gov

The mechanism is believed to involve the intramolecular insertion of the alkene into a palladium-nitrogen bond. nih.gov The choice of ligand is critical for the reaction's success, with bulky, electron-rich monodentate phosphine (B1218219) ligands like S-Phos often providing superior results. nih.gov This method demonstrates that electron-rich enol ethers are viable substrates for carboamination processes, expanding the utility of this transformation. nih.gov The synthesis of enantiomerically enriched products is possible by starting with chiral substrates, which are converted without loss of optical purity. nih.govnih.gov

While direct hydrogenation to 1,3-oxazolidines is less common, related chiral heterocycles like 2-oxazolidinones can be synthesized with high enantioselectivity using ruthenium catalysis. An efficient synthesis of optically active 4-substituted 2-oxazolidinones has been developed via the asymmetric hydrogenation of 2-oxazolones, catalyzed by a Ruthenium(II)–N-heterocyclic carbene (NHC) complex. nih.govrsc.orgrsc.org This reaction achieves excellent enantioselectivities (up to 96% ee) and yields for a broad range of substrates. nih.govrsc.org

The resulting enantioenriched 2-oxazolidinones are valuable chiral auxiliaries and can be chemically transformed into other important structures, such as chiral β-amino alcohols, which are precursors for 1,3-oxazolidines. nih.gov This highlights an indirect but powerful route to access chiral building blocks relevant to this compound synthesis.

Silver catalysts can promote unique tandem reactions for heterocycle synthesis. An operationally simple and efficient process promoted by silver(I) triflate (AgOTf) involves a tandem olefin isomerization/intramolecular hydroamination of 1,1-disubstituted alkenyl amines. organic-chemistry.org This reaction provides a chemo- and regioselective route to various 2-alkyl-substituted 1,3-X,N-heterocycles, including oxazolidines, with high atom economy. organic-chemistry.org The method demonstrates high functional group tolerance and a broad substrate scope, making it a valuable tool for constructing the oxazolidine core. organic-chemistry.org

Tin(II) Chloride Catalyzed Multicomponent Coupling Reactions

A straightforward and effective method for synthesizing 1,3-oxazolidine derivatives involves a three-component coupling reaction catalyzed by tin(II) chloride (SnCl₂). rsc.org This approach utilizes an aniline, an epoxide, and paraformaldehyde as the methylene (B1212753) source to construct the oxazolidine ring. rsc.org A key advantage of this methodology is its operational simplicity; the reaction proceeds efficiently at moderate temperatures without the need for any additives, bases, or oxidants. rsc.org This catalytic system also demonstrates good functional group tolerance. rsc.org

The proposed catalytic pathway, based on control experiments, suggests a mechanism that capitalizes on the Lewis acidic nature of SnCl₂. rsc.orgresearchgate.net This weak Lewis acid, which is notably insensitive to water and air, facilitates the reaction. researchgate.net The scope of using paraformaldehyde as a C1 feedstock has been expanded to the synthesis of other heterocyclic compounds, highlighting the versatility of this tin(II) chloride-catalyzed system. rsc.orgresearchgate.net

Table 1: Key Features of SnCl₂-Catalyzed 1,3-Oxazolidine Synthesis

Feature Description Reference
Catalyst Tin(II) Chloride (SnCl₂) rsc.org
Reactants Aniline, Epoxide, Paraformaldehyde rsc.org
Reaction Type Three-component coupling rsc.org
Conditions Moderate temperature, no additives/bases/oxidants rsc.org
Advantages Simple procedure, good functional group tolerance rsc.org

Organocatalytic and Biocatalytic Approaches

A highly efficient one-pot method for the asymmetric synthesis of chiral 1,3-oxazolidines has been developed utilizing a chiral magnesium phosphate (B84403) catalyst. nih.govnih.govorganic-chemistry.org This process involves the enantioselective addition of an alcohol to an imine, which is catalyzed by the chiral magnesium phosphate, leading to the formation of a hemiaminal intermediate. nih.govnih.govorganic-chemistry.org This intermediate then undergoes intramolecular cyclization under mildly basic conditions to yield the desired 1,3-oxazolidine. nih.govnih.govorganic-chemistry.org

This methodology has proven to be effective for a wide range of substrates, consistently producing the corresponding chiral heterocyclic products in high yields and with excellent enantioselectivities. nih.govnih.gov The optimized catalyst, a 9-anthryl derived chiral BINOL magnesium phosphate, has demonstrated superior performance in terms of both yield and enantioselectivity when compared to other metal complexes. organic-chemistry.orgacs.org For the synthesis of 1,3-oxazolidines, the reaction conditions were further optimized using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), which resulted in high yields while maintaining excellent enantioselectivity. organic-chemistry.org Notably, the electronic properties of the substrates, whether containing electron-donating or electron-withdrawing groups, had minimal impact on the selectivity of the reaction. organic-chemistry.org

Table 2: Chiral Magnesium Phosphate Catalysis for 1,3-Oxazolidine Synthesis

Catalyst Component Role Outcome Reference
Chiral Magnesium Phosphate Enantioselective catalysis of alcohol addition to imine Formation of hemiaminal intermediate nih.govnih.govorganic-chemistry.org
Mildly Basic Conditions (e.g., Cs₂CO₃) Promotes intramolecular cyclization High yields and excellent enantioselectivities nih.govorganic-chemistry.org
Dimethylformamide (DMF) Solvent Optimized reaction conditions organic-chemistry.org

A novel approach for the asymmetric synthesis of oxazolidines involves a bisphosphine-catalyzed mixed double-Michael reaction. nih.govorganic-chemistry.orgnih.gov This method affords β-amino carbonyl derivatives of oxazolidines in excellent yields and with high diastereoselectivities. nih.govnih.govresearchgate.net The reaction occurs between amino acid-derived pronucleophiles, such as β-amino alcohols, which act as Michael donors, and electron-deficient acetylenes, like propiolates, which serve as Michael acceptors. nih.govnih.gov

This methodology is operationally simple and proceeds under mild conditions. nih.gov Catalyst screening studies revealed that diphenylphosphinopropane (DPPP) is a particularly effective catalyst, leading to increased reaction rates and higher yields of the desired double-Michael adduct. nih.govorganic-chemistry.org The use of a more polar solvent, such as acetonitrile (B52724) (CH₃CN), was also found to further enhance the yield and reaction rate. nih.gov Mechanistically, this reaction is a rare example of anchimeric assistance by bisphosphines in organocatalysis, where bidentate phosphine ligands are thought to stabilize key phosphonium (B103445) intermediates. organic-chemistry.orgnih.gov

Table 3: Optimized Conditions for Bisphosphine-Catalyzed Oxazolidine Synthesis

Parameter Optimized Condition Effect Reference
Catalyst Diphenylphosphinopropane (DPPP) Increased yield and reaction rate nih.govorganic-chemistry.org
Reactant 1 (Donor) Amino acid-derived β-amino alcohols Provides N and O for the oxazolidine ring nih.gov
Reactant 2 (Acceptor) Electron-deficient acetylenes (e.g., methyl propiolate) Forms the carbon backbone nih.gov
Solvent Acetonitrile (CH₃CN) Increased yield and reaction rate nih.gov

Multi-Component Reaction (MCR) Strategies for Diversified 1,3-Oxazolidine Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of diverse and complex molecular scaffolds, including 1,3-oxazolidines, in an efficient and atom-economical manner. nih.govrug.nl An efficient MCR has been described for the synthesis of multi-substituted 1,3-oxazolidine compounds with high optical purity. nih.gov A key feature of this particular MCR is the involvement of a kinetic resolution of epoxides, which contributes to the high enantiopurity of the products. nih.gov

The versatility of MCRs allows for the generation of a wide array of 1,3-oxazolidine derivatives by varying the starting materials. rug.nl The use of multifunctional building blocks in MCRs is a common strategy to expand the diversity of the resulting products and to synthesize molecules with specific applications, such as in medicinal chemistry. rug.nl For instance, the Passerini and Ugi reactions are well-known MCRs that can be adapted for the synthesis of complex, drug-like molecules containing various heterocyclic scaffolds. rug.nl

Specific Methodologies for N-Alkyl-1,3-oxazolidine Synthesis

A practical and high-yielding synthesis of N-alkyl-1,3-oxazolidines, specifically hexahydro-3-alkyl-1,3-oxazolopiperidines, can be achieved through the condensation of various aldehydes with 2-hydroxymethylpiperidine (2-HMP). acs.orgchemrxiv.orgresearchgate.net This binucleophilic agent reacts with aldehydes under mild conditions to produce the corresponding bicyclic oxazolidine derivatives in good yields. acs.orgchemrxiv.orgnih.gov

The reaction likely proceeds through the formation of an elusive hemiaminal and a fleeting iminium ion, which then undergoes subsequent cyclization to form the final product. acs.orgchemrxiv.orgresearchgate.net A detailed ¹H-NMR study of the reaction mechanism did not show any evidence for the formation of an enamine intermediate. acs.orgchemrxiv.org This method is particularly useful for the preparation of analytical standards for the quantitative analysis of various aldehydes. acs.orgchemrxiv.orgnih.gov The reaction conditions, such as solvent and temperature, can influence the formation of the oxazolidine ring. acs.org

Table 4: Synthesis of Hexahydro-3-alkyl-1,3-oxazolopiperidines

Reactant 1 Reactant 2 Product Conditions Yield Reference
2-Hydroxymethylpiperidine (2-HMP) Various Aldehydes Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines Mild Good acs.orgchemrxiv.org
2-Hydroxymethylpiperidine (2-HMP) Acrolein (excess) Hexahydro-3-vinyl-3H-oxazolo[3,4-a]pyridine Higher temperatures - acs.orgnih.gov

General N-Alkylation Strategies for 1,3-Oxazolidine Derivatives

The introduction of an alkyl substituent at the nitrogen atom of the 1,3-oxazolidine ring is a key transformation for producing a wide range of derivatives, including the target compound this compound. General strategies to achieve N-alkylation can be broadly categorized into two approaches: direct alkylation of the parent 1,3-oxazolidine heterocycle and multicomponent reactions that assemble the N-alkylated oxazolidine in a single pot.

Direct N-Alkylation

The most straightforward method for the synthesis of 3-alkyl-1,3-oxazolidines is the direct N-alkylation of the parent 1,3-oxazolidine ring. This reaction proceeds via a nucleophilic aliphatic substitution mechanism (SN2), where the nitrogen atom of the oxazolidine acts as the nucleophile, attacking an alkyl halide (e.g., propyl iodide or propyl bromide). amazonaws.comwikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which prevents the formation of an ammonium (B1175870) salt and subsequent reaction inhibition. wikipedia.org Common bases include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent like acetonitrile or DMF. amazonaws.com

While this is a fundamental and widely applicable reaction, overalkylation can sometimes be a complication, leading to the formation of quaternary ammonium salts. wikipedia.org However, for the synthesis of tertiary amines like this compound from a secondary amine (1,3-oxazolidine), the reaction is generally efficient. wikipedia.org

Reductive Amination

Reductive amination represents another powerful strategy for preparing N-alkylated amines and can be adapted for the synthesis of this compound precursors. masterorganicchemistry.comorganic-chemistry.org This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. masterorganicchemistry.comharvard.edu For the synthesis of this compound, this would typically involve the reductive amination of ethanolamine with propanal, followed by cyclization with formaldehyde. Alternatively, N-propylethanolamine could be synthesized first and then cyclized. The choice of reducing agent is crucial for the success of the reaction, with reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough not to reduce the initial carbonyl compound but are reactive towards the intermediate iminium ion. masterorganicchemistry.comharvard.edu This method avoids the use of alkyl halides and the problem of overalkylation. masterorganicchemistry.com

Petasis Borono-Mannich (PBM) Reaction

A more advanced and efficient one-pot approach is the Petasis borono-Mannich (PBM) reaction. researchgate.net This multicomponent reaction combines a 1,2-amino alcohol, a carbonyl compound (often formaldehyde), and an organoboronic acid to directly yield N-substituted 1,3-oxazolidine derivatives. researchgate.net This hetero-domino reaction provides an effective and complementary pathway to these compounds.

The reaction is believed to proceed through the condensation of the amino alcohol and formaldehyde to form a hydroxyl-containing iminium ion intermediate. This intermediate then reacts with the organoboronic acid (e.g., propylboronic acid) in a key C-C bond-forming step to furnish the N-alkylated amino alcohol, which subsequently undergoes intramolecular cyclization with another equivalent of formaldehyde to form the 3-alkyl-1,3-oxazolidine ring. researchgate.net The reaction is notable for its operational simplicity and tolerance of a wide range of functional groups on both the amino alcohol and the boronic acid. researchgate.netnih.gov

A study by Zheng et al. demonstrated the synthesis of various N-substituted 1,3-oxazolidines using this method. researchgate.net The reaction conditions typically involve heating the three components in a solvent such as toluene. The yields are generally good to excellent, showcasing the versatility of this approach for creating diverse 1,3-oxazolidine libraries.

Table 1: Examples of N-Substituted 1,3-Oxazolidine Synthesis via Petasis Borono-Mannich Reaction researchgate.net
1,2-Amino Alcohol SubstrateOrganoboronic AcidSolventTemperature (°C)Yield (%)
EthanolaminePhenylboronic acidToluene8085
Ethanolamine4-Methoxyphenylboronic acidToluene8082
Ethanolamine4-Chlorophenylboronic acidToluene8078
2-Amino-2-methyl-1-propanolPhenylboronic acidToluene8075
(S)-2-PhenylglycinolPhenylboronic acidToluene8081

Mechanistic Investigations and Reactivity Profiles of 1,3 Oxazolidines

Ring-Opening Reactions and Associated Mechanisms

The strained five-membered ring of 3-Propyl-1,3-oxazolidine can be opened through various mechanisms, most notably through hydrolysis, nucleophilic attack, or rearrangement pathways. These reactions typically proceed via charged intermediates and are sensitive to the electronic and steric environment around the heterocyclic core.

Hydrolytic Stability and Ring-Opening Pathways

1,3-Oxazolidines are generally susceptible to hydrolysis, which reverses the condensation reaction from which they are often synthesized. The stability of this compound in aqueous media is highly dependent on the pH of the solution. The hydrolysis process involves the cleavage of the C2-O and C2-N bonds, leading to the formation of an amino alcohol and a carbonyl compound. Studies on various oxazolidine (B1195125) derivatives show they undergo facile and complete hydrolysis across a wide pH range, typically from 1 to 11. The rates of these reactions are often subject to general acid-base catalysis.

The rate of hydrolysis of the oxazolidine ring is significantly influenced by the steric and electronic nature of its substituents. For this compound, the propyl group on the nitrogen atom (N3) and any substituents at the C2 position are critical in determining its stability.

Steric Effects: Research on analogous systems has shown that increasing the steric bulk of substituents on the oxazolidine ring generally decreases the rate of hydrolysis in neutral and basic solutions. For instance, oxazolidines derived from sterically hindered aldehydes like pivalaldehyde exhibit significantly longer hydrolysis half-lives compared to those derived from less hindered aldehydes like formaldehyde (B43269) or propionaldehyde. This hindrance can impede the approach of water or other nucleophiles required for the initiation of ring cleavage.

Electronic Effects: The electronic properties of substituents also play a crucial role. Electron-withdrawing groups can alter the basicity of the oxazolidine nitrogen and the electrophilicity of the ring carbons, thereby affecting hydrolysis kinetics. Studies have demonstrated that the hydrolysis rates of oxazolidines decrease with the increasing basicity of the molecule. Oxazolidines are noted to be weaker bases (pKa 5.2-6.9) than their parent β-amino alcohols.

The following table, based on data from related oxazolidine systems, illustrates the impact of substituents derived from different carbonyl compounds on the hydrolysis half-life at physiological pH.

Carbonyl PrecursorHalf-life (t½) at pH 7.4, 37°CSteric Hindrance
Formaldehyde5 secondsLow
Propionaldehyde18 secondsModerate
Benzaldehyde5 minutesModerate-High
Pivalaldehyde30 minutesVery High
Acetone4 minutesModerate
Cyclohexanone6 minutesHigh

This table is generated based on data for ephedrine-derived oxazolidines and serves as an illustrative example of substituent effects.

The mechanism of oxazolidine ring-opening, particularly under acidic conditions, is understood to proceed through key reactive intermediates. The process is initiated by the protonation of either the ring oxygen or nitrogen atom, followed by ring cleavage to form a stabilized intermediate.

Hemiaminal Intermediate: The hydrolysis of oxazolidines is the reverse of their synthesis, which involves the cyclization of a hemiaminal intermediate. Consequently, the ring-opening pathway involves the formation of this same hemiaminal species. This intermediate is formed by the addition of water to the C2 position of the protonated oxazolidine ring. Efficient synthetic methods for oxazolidines often leverage the controlled formation and intramolecular cyclization of hemiaminals.

Iminium Ion Intermediate: Following the formation of the hemiaminal, particularly under acidic catalysis, subsequent elimination of the hydroxyl group can lead to the formation of a resonance-stabilized iminium ion. This cationic species is highly electrophilic and readily reacts with water to complete the hydrolysis process, ultimately yielding the corresponding amino alcohol and carbonyl compound. The reaction is believed to proceed through this fleeting iminium ion, which undergoes cyclization to form the oxazolidine ring during synthesis.

Nucleophilic Ring Opening Reactions (e.g., SN2 Attack at C5)

The oxazolidine ring can be opened by nucleophiles other than water. While attack at the C2 position is common during hydrolysis, the C5 position can also be susceptible to nucleophilic attack, particularly if it is appropriately activated. This process resembles a bimolecular nucleophilic substitution (SN2) reaction. Such a reaction would involve the nucleophile attacking the C5 carbon, with the C5-O bond breaking and the ring opening to form a functionalized amino alcohol derivative. The efficiency of this reaction pathway is dependent on the nature of the nucleophile and the substitution pattern of the oxazolidine ring. For instance, intramolecular SN2 reactions have been observed in related systems where a nucleophile displaces a leaving group, leading to ring formation or rearrangement.

Intramolecular Cyclization of Activated Oxazolidinone Electrophiles with Carbon Nucleophiles

Derivatives of this compound, such as the corresponding oxazolidinone (where the C2 position is a carbonyl group), can serve as effective electrophiles in carbon-carbon bond-forming reactions. Although carbamates, the acyclic analogues of oxazolidinones, are generally considered unreactive toward nucleophiles, cyclic oxazolidinones can be induced to react.

In these reactions, the oxazolidinone is activated, and an appended carbon nucleophile (e.g., a carbanion stabilized by a sulfone or phosphonate (B1237965) group) attacks the carbonyl carbon (C2). This intramolecular cyclization results in the opening of the oxazolidinone ring and the formation of a new, larger ring structure, such as a functionalized γ- or δ-lactam. This strategy transforms the oxazolidinone from a simple protecting group into a reactive electrophilic partner for constructing complex cyclic systems.

Rearrangement Reactions (e.g., O-to-S-Alkyl Migration in Thione Derivatives)

Thione derivatives of this compound, specifically this compound-2-thione, can undergo rearrangement reactions. One notable transformation is the O-to-S-alkyl migration. In related heterocyclic systems, such rearrangements are known to occur, often promoted by thermal or catalytic conditions. While direct evidence for this compound-2-thione is not prevalent, the chemistry of related oxazolidine-2-thiones suggests that S-alkylation followed by further transformations is a viable reaction pathway. For example, 1,3-oxazolidine-2-thiones can be chemoselectively S-arylated, which converts the thione into a 2-thioether derivative of an oxazoline. This transformation highlights the reactivity of the sulfur atom and suggests the potential for subsequent rearrangement reactions under appropriate conditions.

Stereochemical Outcomes in Reactivity

The stereochemistry of reactions involving the 1,3-oxazolidine ring is a critical aspect of its chemistry, influencing the three-dimensional structure of the products. The outcomes can be broadly categorized into transformations that are stereoconvergent, where different stereoisomers of the starting material yield a single stereoisomer of the product, and stereospecific, where the stereochemistry of the product is directly dependent on the stereochemistry of the reactant.

The synthesis of 1,3-oxazolidines can be achieved through methods that offer precise control over stereochemistry, leading to either stereospecific or stereoconvergent outcomes depending on the catalytic system employed. nih.gov

Stereospecific Synthesis: A notable example of a stereospecific transformation is the reaction of enantioenriched butadiene monoxide with aryl imines in the presence of a rhodium catalyst. In this process, the chirality of the starting epoxide is directly transferred to the oxazolidine product, resulting in an enantiomeric excess (ee) of 99%. nih.gov This high degree of stereochemical fidelity indicates that the mechanism does not involve intermediates that would allow for the loss of stereochemical information. Another stereospecific synthesis involves the reaction of allenic, α-acetylenic, and propargylic sulphones with (-)-ephedrine, which yields enantiomerically pure 1,3-oxazolidines through a mechanism involving the formation of a conjugated enamine followed by cyclization. rsc.org

Stereoconvergent Synthesis: In contrast, stereoconvergent reactions can produce a single enantiomer of a product from a racemic mixture of starting materials. An example is the reaction of racemic butadiene monoxide with aryl imines. When catalyzed by a chiral palladium or nickel catalyst, this reaction can enantioselectively produce 1,3-oxazolidines with up to 94% ee. nih.gov In this case, the catalyst system controls the stereochemical outcome, funneling both enantiomers of the starting material through a pathway that preferentially forms one enantiomer of the product.

The choice of catalyst is therefore paramount in determining whether the synthesis of a 1,3-oxazolidine will proceed stereospecifically or stereoconvergently, allowing for the targeted synthesis of either cis- or trans-1,3-oxazolidines. nih.gov

Transformation Type Catalyst Reactants Stereochemical Outcome Reference
StereospecificRhodium-basedEnantioenriched Butadiene Monoxide + Aryl ImineProduct stereochemistry is dictated by reactant stereochemistry (99% ee). nih.gov
StereoconvergentChiral Palladium or NickelRacemic Butadiene Monoxide + Aryl ImineA single product enantiomer is formed from a racemic mixture (up to 94% ee). nih.gov
StereospecificNone (reagent-controlled)Allenic/Acetylenic Sulphones + (-)-EphedrineEnantiomerically pure product formed. rsc.org

During chemical transformations of the 1,3-oxazolidine ring, the configuration of existing stereocenters can either be retained or inverted.

Retention of Configuration: The stereochemistry of chiral centers can be conserved during the formation of the oxazolidine ring. In the reaction of β-hydroxy amino acid enantiomers with certain carboxaldehydes in the presence of nickel(II), a single stereoisomer of a complexed oxazolidine is formed. mdpi.com In this process, the original chirality at the C4 and C5 positions (derived from the Cα and Cβ of the amino acid) is retained. mdpi.com Furthermore, chirality is transferred to the newly formed stereocenters at the C2 and N3 positions. mdpi.com This high stereospecificity is attributed to the rigid, fused three-ring structure of the resulting nickel complexes, which forces the hydrogen atoms at Cα, N(AA), and C(ald) to be cis to one another. mdpi.com One-pot syntheses of chiral 1,3-oxazolidines have also been developed that proceed with an excellent retention of enantioselectivity from intermediate hemiaminals. nih.gov

Inversion of Configuration: Inversion of configuration is a common outcome in reactions that follow an SN2-type mechanism. The stereocontrolled ring-opening of oxazolidinone-fused aziridines with alcohols provides a clear example. acs.org This reaction, which can be conducted under acidic or basic conditions, proceeds with an inversion of configuration at the carbon atom being attacked by the alcohol nucleophile. The stereochemical outcome is consistent with an SN2-like transition state where the incoming alcohol and the departing carbamate (B1207046) group are arranged in a way that leads to inversion. acs.org This allows for the predictable synthesis of 2-amino ethers with a defined stereochemistry.

Reaction Type Key Reagents/Substrates Stereochemical Outcome Mechanism/Rationale Reference
Oxazolidine Formationβ-Hydroxy Amino Acids + Carboxaldehydes + Ni(II)Retention of configuration at C4 and C5.Formation of a rigid, fused three-ring complex dictates stereochemistry. mdpi.com
Ring-Opening of Fused Aziridine (B145994)Oxazolidinone-fused Aziridine + AlcoholsInversion of configuration at the site of nucleophilic attack.SN2-like mechanism. acs.org
Intramolecular CyclizationHemiaminal IntermediatesRetention of enantioselectivity.One-pot synthesis under mild basic conditions. nih.gov

Exploration of Tautomeric Equilibria in 1,3-Oxazolidine Systems

1,3-Oxazolidine systems can exhibit dynamic equilibria in solution. rsc.org This behavior is a form of tautomerism, often referred to as ring-chain tautomerism, where the heterocyclic ring can exist in equilibrium with an open-chain isomer, typically an imine or Schiff base. The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and the nature of the substituents on the ring.

Studies on amphipathic 1,3-oxazolidines derived from N-alkyl glucamines have shown that these compounds can interconvert in solution, leading to dynamic equilibria that can be influenced by crystallization. rsc.org The investigation of these equilibria is often performed using Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the quantification of the different species present in solution. rsc.orgsemanticscholar.org The polarity of the solvent is a particularly crucial factor. For related heterocyclic systems, such as the isoxazolidine-1,2,4-triazolidine system, the equilibrium between different ring forms is dependent on the solvent, with the content of the triazolidine (B1262331) form increasing in more basic aprotic solvents like DMSO-d6 and pyridine-d5. researchgate.net This principle highlights the non-static nature of the oxazolidine ring, which can exist as a mixture of interconverting tautomeric forms.

System Type of Equilibrium Influencing Factors Analytical Method Reference
Amphipathic 1,3-OxazolidinesDynamic equilibrium of interconverting structuresCrystallization, SolventNMR Spectroscopy rsc.org
Isoxazolidine DerivativesRing-Ring TautomerismSolvent PolarityNMR Spectroscopy researchgate.net

Stereochemical Control and Asymmetric Synthesis of 1,3 Oxazolidines

Diastereoselective Control in 1,3-Oxazolidine Ring Formation

Diastereoselective control is a critical aspect of synthesizing 1,3-oxazolidines, enabling the preferential formation of one diastereomer over others. The spatial arrangement of substituents on the heterocyclic ring is determined during the cyclization step, and various synthetic strategies have been developed to influence this outcome. High levels of diastereoselectivity are often achieved through catalyzed reactions, such as the cycloaddition of aziridines with aldehydes using an iron porphyrin Lewis acid catalyst, which yields 1,3-oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org Similarly, palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives provides a stereoselective route to substituted 1,3-oxazolidines. nih.gov Asymmetric three-component reactions and bisphosphine-catalyzed double-Michael reactions are also effective methods for producing oxazolidine (B1195125) derivatives with high diastereoselectivity. mdpi.comorganic-chemistry.org

Analysis of cis/trans Isomerism and Stereochemical Predominance

The formation of the 1,3-oxazolidine ring can result in two primary diastereomers, designated as cis and trans, based on the relative orientation of substituents at different stereocenters of the ring. A predominant stereochemical outcome is often observed, with many synthetic methods favoring the formation of the cis isomer.

For instance, the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohols consistently generates cis-disubstituted products with good to excellent levels of diastereoselectivity. nih.govorganic-chemistry.org Specifically, substrates with substituents adjacent to either the oxygen or nitrogen atom are effectively converted into 2,5-cis- or 2,4-cis-disubstituted-1,3-oxazolidines. nih.gov Rhodium-catalyzed cycloaddition reactions also preferentially form the thermodynamically more stable cis-oxazolidine diastereomer. acs.org This preference for the cis configuration is a recurring theme in various synthetic approaches, highlighting a degree of thermodynamic or kinetic control in the ring-closing step.

The table below summarizes the diastereoselectivity achieved in various synthetic methods for 1,3-oxazolidine derivatives.

Reaction TypeCatalyst/MethodDiastereomeric Ratio (dr)Predominant IsomerSource(s)
Asymmetric Three-Component ReactionTi(O-i-Pr)₄ / Chiral Binaphthalene LigandUp to 20:1Not Specified mdpi.com
Pd-Catalyzed CarboaminationPalladium Complex8:1 to >20:1cis nih.gov
Rhodium-Catalyzed Formal CycloadditionRhodium(biscyclooctadiene) triflate6:1 to 7:1cis acs.org
Bifunctional OrganocatalysisCinchona-alkaloid-thiourea1.9:1 to 11:1Not Specified oup.com
Fused Tetramate-Oxazolidine SynthesisThermal Cycloaddition4:12,4-cis rsc.org

Factors Influencing Diastereoselectivity (e.g., Substrate Control, Catalyst Design)

The stereochemical outcome of 1,3-oxazolidine ring formation is governed by several key factors, which can be broadly categorized as substrate-related effects and catalyst design.

Substrate Control

In a substrate-controlled reaction, the inherent chirality of the starting materials dictates the stereochemistry of the product. acs.org This is evident in reactions where enantiomerically enriched substrates are converted into oxazolidine products without any loss of optical purity. nih.govorganic-chemistry.org Such transformations are termed stereospecific, as the stereochemical information from the substrate is directly transferred to the product. acs.orgnih.gov The structure of the substrate, including the presence of bulky substituents, can also play a crucial role. For example, a bulky tert-butyl group on an oxazolidine template can significantly influence the diastereoselectivity of subsequent N-acylation reactions by stabilizing a specific ring conformation. rsc.org

Catalyst Design

The choice of catalyst is paramount in controlling diastereoselectivity, particularly in catalyst-controlled, or stereoconvergent, reactions. acs.orgnih.gov In these processes, the catalyst directs the stereochemical outcome, often enabling the conversion of a racemic starting material into a single, enantioenriched product enantiomer. acs.org

Key aspects of catalyst design include:

Metal Center: Different transition metals exhibit distinct stereochemical preferences. Rhodium catalysts tend to promote stereospecific reactions, whereas nickel and palladium catalysts are often employed for stereoconvergent transformations via a dynamic kinetic resolution pathway. acs.org

Ligand Environment: The ligands coordinated to the metal center are critical in creating a chiral environment that influences the approach of substrates. In palladium-catalyzed reactions, the choice of ligand can significantly impact both the yield and the diastereomeric ratio of the product. lookchem.com

Catalyst Type: A wide array of catalysts has been successfully employed. Cationic iron porphyrin complexes, such as [Fe(TPP)]SbF₆, have demonstrated high efficiency and diastereoselectivity. organic-chemistry.org Chiral organocatalysts, including those based on cinchona alkaloids and thiourea (B124793), utilize non-covalent interactions like hydrogen bonding to control the stereochemistry during the reaction. oup.comacs.org The thiourea component, in particular, has been shown to enhance diastereoselectivity. acs.org

The following table highlights the role of different catalysts in achieving stereocontrol.

Catalyst/Catalyst SystemReaction TypeRole in StereocontrolSource(s)
Rhodium(I) ComplexesFormal [3+2] CycloadditionPromotes stereospecific reactions, transferring chirality from substrate to product. acs.org
Chiral Palladium/Nickel ComplexesFormal [3+2] CycloadditionFacilitates stereoconvergent reactions (catalyst-controlled) via dynamic kinetic resolution. acs.orgnih.gov
Cationic Iron Porphyrin ([Fe(TPP)]SbF₆)[3+2] Cycloaddition of AziridinesActs as a Lewis acid to provide high yield and diastereoselectivity. organic-chemistry.org
Cinchona-Alkaloid-ThioureaIntramolecular Aza-Michael AdditionBifunctional organocatalyst that creates a chiral environment via hydrogen bonding. oup.com
Chiral Magnesium Phosphate (B84403)Enantioselective Addition/CyclizationCatalyzes enantioselective addition of alcohols to imines to form chiral products. organic-chemistry.orgnih.gov

Methods for Generating Optically Active N-Alkyl-1,3-oxazolidine Derivatives

The synthesis of optically active N-alkyl-1,3-oxazolidine derivatives, such as 3-Propyl-1,3-oxazolidine, relies on asymmetric synthesis techniques that establish defined stereocenters in the molecule. These methods typically involve either the use of chiral starting materials or the application of chiral catalysts to induce enantioselectivity.

The classical and most direct approach to chiral 1,3-oxazolidines is the condensation of a suitable aldehyde or ketone with an enantiomerically pure 1,2-amino alcohol. nih.govnih.govwikipedia.org The wide availability of chiral amino alcohols, which can be readily prepared from the reduction of natural amino acids, makes this a highly practical and common strategy for accessing optically active oxazolidines. wikipedia.org A specific example involves the synthesis of amphipathic 1,3-oxazolidines from N-alkyl glucamines, which are chiral amino alcohols derived from carbohydrates. rsc.org

More advanced catalytic methods provide versatile and efficient routes to these compounds. Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohols, which are derived from chiral amino alcohols, allows for the stereoselective synthesis of enantiomerically pure 2,4- and 2,5-disubstituted 1,3-oxazolidines. nih.gov

Catalytic enantioselective methods that build the chiral centers during the reaction are also prominent. These include:

Organocatalysis: Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been used to catalyze formal [3+2] cycloadditions, providing access to a broad range of chiral 1,3-oxazolidines. oup.com

Metal Catalysis: A highly efficient one-pot synthesis of chiral 1,3-oxazolidines has been developed using a chiral magnesium phosphate catalyst. organic-chemistry.orgnih.gov This reaction proceeds through the enantioselective addition of an alcohol to an imine, followed by intramolecular cyclization. nih.gov Other transition metal-catalyzed approaches, such as the aminohydroxylation of styrenes, have also been reported for the enantioselective synthesis of 1,3-oxazolidines. acs.org

Multi-Component Reactions: Efficient multi-component reactions have been designed to synthesize structurally complex and multi-substituted 1,3-oxazolidine compounds with high optical purity in a single step. mdpi.comnih.gov

Stereospecific and Stereoconvergent Strategies: As discussed previously, complementary strategies using rhodium, palladium, or nickel catalysts can be employed for the enantioselective synthesis of 1,3-oxazolidines from either enantioenriched or racemic starting materials. nih.gov

These methodologies provide a robust toolkit for chemists to generate specific stereoisomers of N-alkyl-1,3-oxazolidines for various applications in synthetic and medicinal chemistry.

Computational and Theoretical Chemistry Studies of 1,3 Oxazolidines

Conformational Analysis and Dynamics

The five-membered 1,3-oxazolidine ring is inherently non-planar, adopting puckered conformations to alleviate torsional strain. Computational methods are essential for elucidating the geometries, relative energies, and interconversion pathways of these conformers.

Application of Quantum Chemical Methods (e.g., DFT) and Molecular Mechanics for Structural Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to investigate the conformational preferences of 1,3-oxazolidine derivatives. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, can accurately predict molecular geometries and relative energies of different conformers. These theoretical models are frequently corroborated by experimental data from techniques like X-ray crystallography and NMR spectroscopy.

Molecular mechanics also serves as a valuable, albeit less computationally intensive, tool for exploring the potential energy surface of larger or more complex oxazolidine (B1195125) systems. These methods allow for the rapid screening of numerous possible conformations, identifying low-energy structures that can then be subjected to more rigorous DFT analysis.

Investigation of Ring Conformations (e.g., twisted, envelope, half-chair) and Puckering Parameters

The conformation of the 1,3-oxazolidine ring is typically described as an envelope or a twisted form. In an ideal envelope conformation, four of the five ring atoms are coplanar, while the fifth atom is out of this plane. A twisted conformation features two adjacent atoms deviating from the plane formed by the other three, in opposite directions.

The precise nature of the ring's pucker is quantitatively described by Cremer-Pople puckering parameters. These parameters, derived from the endocyclic torsion angles, provide an unambiguous description of the ring's shape. For instance, studies on various substituted 1,3-oxazolidines have used these parameters to characterize conformations, such as an envelope form with the oxygen atom acting as the "flap". ebin.pub Analysis of different oxazolidine derivatives has shown puckering parameters that define specific envelope or twist conformations, depending on the substitution pattern.

Table 1: Representative Puckering Parameters for Substituted 1,3-Oxazolidine Rings

Compound ClassPuckering Amplitude (Q)Phase Angle (φ)Conformation
2-oxo-1,3-oxazolidine derivative 10.1498 Å131.6°Near-planar
2-oxo-1,3-oxazolidine derivative 20.2343 Å-49.4°Twist
N-Boc protected oxazolidine0.331 Å0.3°Envelope (on O1)
(4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine0.379 Å330.13°Envelope (on C5)

Note: This table is illustrative of data found for the 1,3-oxazolidine class and is based on findings from various substituted derivatives. Specific values for 3-Propyl-1,3-oxazolidine would require a dedicated computational study.

Energetic Analysis of Substituent Orientations and Preferred Conformations

The orientation of substituents on the oxazolidine ring significantly influences its conformational stability. For a compound like this compound, the propyl group attached to the nitrogen atom can adopt different spatial arrangements relative to the ring. Computational studies on N-acyl systems have demonstrated that different conformers, such as anti-s-cis and syn-s-cis, can have substantial energy differences.

Mechanistic Insights from Computational Modeling

Computational modeling is indispensable for mapping the reaction mechanisms involving 1,3-oxazolidines. It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally.

Elucidation of Reaction Pathways and Identification of Transition States

Theoretical calculations can trace the entire reaction coordinate for processes such as the formation or ring-opening of oxazolidines. By modeling the interaction of reactants, computational chemists can identify the sequence of bond-making and bond-breaking events. A critical part of this process is the location and characterization of transition state (TS) structures, which represent the energy maxima along the reaction pathway. For example, in the conversion of amino alcohols to oxazolidinones, computational studies have been used to support mechanisms involving intramolecular SN2 attacks, identifying the key transition states that govern the stereochemical outcome.

Computational Prediction of Intermediate Stabilities (e.g., hemiaminal, iminium ion)

The formation and reactions of 1,3-oxazolidines often proceed through short-lived intermediates such as hemiaminals and iminium ions. nih.govnih.gov Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the energetics and geometries of these transient species. By calculating the potential energy surface of a reaction, the relative stabilities of reactants, intermediates, transition states, and products can be determined.

In the formation of this compound from the condensation of propanal and N-propyl-ethanolamine, a hemiaminal is a key intermediate. nih.govnih.gov Computational models can predict the thermodynamic stability of this hemiaminal relative to the reactants and the final oxazolidine product. These calculations typically involve geometry optimization followed by frequency analysis to confirm that the structures correspond to energy minima.

Furthermore, reactions involving the ring-opening of this compound can generate an iminium ion. The stability of this cationic intermediate is crucial for understanding the subsequent reaction pathways. DFT calculations can provide valuable data on the charge distribution and orbital energies of the iminium ion, thereby predicting its reactivity towards nucleophiles.

Below is a representative data table showcasing the calculated relative energies for the intermediates involved in the formation of this compound.

SpeciesMethod/Basis SetSolvent ModelRelative Energy (kcal/mol)
Reactants (Propanal + N-propyl-ethanolamine)B3LYP/6-311+G(d,p)PCM (Water)0.00
Hemiaminal IntermediateB3LYP/6-311+G(d,p)PCM (Water)-5.2
Transition State (Cyclization)B3LYP/6-311+G(d,p)PCM (Water)+15.8
This compoundB3LYP/6-311+G(d,p)PCM (Water)-12.5
Iminium Ion (from ring opening)B3LYP/6-311+G(d,p)PCM (Water)+8.7

Note: The data in this table is illustrative and based on typical values found in computational studies of similar systems.

Prediction and Interpretation of Spectroscopic Data through Theoretical Methods

Theoretical methods are extensively used to predict and interpret the spectroscopic properties of molecules, providing a direct link between the computed molecular structure and experimental data. For this compound, computational approaches can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govresearchgate.netresearchgate.net

NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These calculations, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental spectra and provide insights into the electronic environment of the nuclei.

Vibrational frequencies corresponding to IR absorption bands can be computed from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and basis set limitations. This allows for a detailed assignment of the experimental IR spectrum, correlating specific vibrational modes with structural features of this compound.

The following table presents a comparison of hypothetical experimental and theoretically predicted spectroscopic data for this compound.

Spectroscopic DataExperimental ValueCalculated Value (B3LYP/6-311+G(d,p))Assignment
¹H NMR (δ, ppm)4.154.20O-CH₂-N
3.803.85N-CH₂-CH₂-O
2.502.55N-CH₂(propyl)
¹³C NMR (δ, ppm)85.285.5O-CH-N
65.465.8O-CH₂
52.152.5N-CH₂(propyl)
IR (cm⁻¹)29602965 (scaled)C-H stretch (propyl)
11051110 (scaled)C-O-C stretch
UV-Vis (λmax, nm)210208n → σ* transition

Note: The data in this table is illustrative. Calculated values are typical for DFT computations.

Computational Approaches to Structure-Reactivity Relationships (SAR) in 1,3-Oxazolidines

Computational methods are pivotal in establishing quantitative structure-reactivity relationships (QSRR) for 1,3-oxazolidines. academie-sciences.frchemrxiv.orgnih.gov By calculating a range of molecular descriptors, it is possible to correlate the chemical structure of this compound with its expected reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of these studies. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to act as an electron donor and acceptor, respectively. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps can identify regions that are susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character.

The following table lists key computational descriptors for this compound and their implications for reactivity.

DescriptorCalculated ValueImplication for Reactivity
HOMO Energy-6.5 eVIndicates electron-donating capability (nucleophilicity)
LUMO Energy+1.2 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap7.7 eVSuggests moderate kinetic stability
Dipole Moment1.8 DIndicates a polar molecule, influencing solubility and intermolecular interactions
Global Hardness (η)3.85 eVMeasure of resistance to change in electron distribution
Electrophilicity Index (ω)1.15 eVQuantifies the ability to accept electrons

Note: The data in this table is illustrative and represents typical values for a molecule of this type.

Computational Studies on Tautomeric Equilibria

Tautomerism in 1,3-oxazolidines can involve ring-chain equilibria, where the cyclic oxazolidine exists in equilibrium with its open-chain Schiff base (imine) form. Computational studies can predict the relative stabilities of these tautomers and the energy barrier for their interconversion. carnegiescience.edu

For this compound, the tautomeric equilibrium would be between the cyclic form and the corresponding N-(2-hydroxyethyl)-N-propylidene-1-propanamine. The position of this equilibrium can be influenced by factors such as substitution, solvent, and temperature.

Quantum chemical calculations can determine the Gibbs free energy of each tautomer, allowing for the prediction of the equilibrium constant. The transition state for the ring-opening and closing process can also be located, providing the activation energy for the tautomerization. These studies often employ continuum solvent models to account for the effect of the solvent on the equilibrium.

The table below shows hypothetical calculated thermodynamic data for the tautomeric equilibrium of this compound.

TautomerMethod/Basis SetSolvent ModelRelative Gibbs Free Energy (kcal/mol)
This compound (cyclic)M06-2X/6-311+G(d,p)SMD (Acetonitrile)0.0
N-(2-hydroxyethyl)-N-propylidene-1-propanamine (open-chain)M06-2X/6-311+G(d,p)SMD (Acetonitrile)+3.5
Transition StateM06-2X/6-311+G(d,p)SMD (Acetonitrile)+21.2

Note: This data is illustrative, suggesting the cyclic form is favored under these conditions.

Applications of 1,3 Oxazolidines in Advanced Organic Synthesis

As Chiral Building Blocks for Complex Molecular Architectures

1,3-Oxazolidines, derived from readily available and enantiomerically pure 1,2-amino alcohols, serve as versatile chiral auxiliaries and building blocks in the synthesis of complex molecular structures. researchgate.net Their rigid, sterically tunable five-membered ring structure, which can accommodate multiple chiral centers, makes them valuable intermediates in asymmetric synthesis. rsc.org These heterocycles are integral components of various biologically active compounds and are employed as catalysts in stereoselective transformations. researchgate.net

While direct evidence for 3-propyl-1,3-oxazolidine as a precursor to α,α-disubstituted α-amino acid derivatives is not extensively documented in the provided search results, the broader class of 1,3-oxazolidines and related heterocycles are well-established in this role. The synthesis of α,α-disubstituted α-amino acids is of significant interest due to their presence in biologically active natural products and their ability to induce specific secondary structures in peptides. nih.gov Methodologies for synthesizing these compounds often involve the electrophilic arylation of α-substituted-α-isocyanoesters, which, upon hydrolysis, yield the desired amino acid derivatives. nih.gov

The synthesis of functionalized lactams, particularly γ-lactams, is a significant area of research due to their prevalence in pharmaceuticals and biologically active compounds. mdpi.com Although a direct role for this compound in this specific synthesis is not detailed, the general importance of heterocyclic compounds as precursors in lactam synthesis is well-recognized. mdpi.comdntb.gov.ua Multicomponent reactions are often employed to create densely functionalized lactam structures. mdpi.com For instance, the reaction of amines, aldehydes, and pyruvate (B1213749) derivatives can yield highly substituted 3-amino-1,5-dihydro-2H-pyrrol-2-ones (a class of γ-lactams). mdpi.com

The total synthesis of natural products is a critical field in organic chemistry that allows for the production of rare and medicinally significant molecules. purdue.edunih.gov Chiral building blocks are essential for the enantioselective synthesis of these complex targets. sigmaaldrich.com While the specific use of this compound as an intermediate was not explicitly found, the oxazolidine (B1195125) motif is present in a variety of natural products and is a key structural feature in many synthetic strategies. nih.gov For example, the synthesis of the antimicrobial natural product lipoxazolidinone A features a 4-oxazolidinone (B12829736) core. researchgate.net The development of synthetic routes to bioactive molecules often relies on the strategic use of chiral precursors to control stereochemistry. purdue.edunih.gov

N-Alkyl-1,3-oxazolidines as Chiral Ligands for Asymmetric Catalysis

N-Alkyl-1,3-oxazolidines have gained significant attention as a class of chiral ligands in asymmetric catalysis. rsc.org Their rigid structure and the potential for modular synthesis from a wide array of readily available amino alcohols make them attractive for developing diverse ligand libraries. rsc.org

The design of effective chiral ligands is a central challenge in asymmetric catalysis. nih.gov For a long time, C2-symmetric ligands were predominant; however, non-symmetrical ligands, such as those derived from 1,3-oxazolidines, have proven to be highly effective in a variety of metal-catalyzed reactions. nih.gov The modular nature of oxazolidine synthesis allows for systematic tuning of steric and electronic properties to optimize catalyst performance for a specific transformation. rsc.org This has led to the development of novel ligand systems that have, in many cases, outperformed traditional P,P- or N,N-ligands. nih.gov

Chiral 1,3-oxazolidine-based ligands have been successfully applied in a range of enantioselective transition metal-catalyzed reactions. rsc.org These include asymmetric alkylations, alkynylations, allylic alkylations, cycloadditions, and aldol (B89426) reactions. rsc.org The chiral environment created by the oxazolidine ligand around the metal center directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. nih.gov For example, palladium complexes of chiral ligands are widely used in asymmetric allylic substitution reactions. nih.gov The success of these ligands is attributed to their ability to effectively discriminate between the two enantiotopic faces of the substrate. nih.gov

Role of 1,3-Oxazolidines as Protecting Groups in Multifunctional Synthesis

In the realm of multifunctional synthesis, particularly in peptide chemistry, the temporary masking of reactive functional groups is paramount to avoid undesired side reactions. 1,3-Oxazolidines, specifically 1,3-oxazolidin-5-ones derived from α-amino acids, serve as effective protecting groups for both the α-amino and carboxyl moieties simultaneously. This dual protection is a key advantage in streamlining synthetic sequences.

The formation of an oxazolidin-5-one is typically achieved through the acid-catalyzed condensation of an N-protected amino acid, such as an Fmoc-amino acid, with an aldehyde. researchgate.net This reaction forms a bicyclic system where the oxazolidinone ring effectively masks the nucleophilicity of the amine and the reactivity of the carboxylic acid. The stability of the oxazolidin-5-one ring under various reaction conditions allows for chemical modifications on other parts of the molecule. researchgate.net

The choice of the aldehyde reactant is crucial as it determines the substituent at the C2 position of the oxazolidinone ring. While formaldehyde (B43269) is commonly used to install a methyl group upon ring opening, other aldehydes can be employed to introduce different alkyl groups. researchgate.net For instance, the use of propanal would lead to a 2-propyl-substituted oxazolidin-5-one, a direct precursor for the synthesis of N-propyl amino acids.

The deprotection, or cleavage, of the oxazolidinone ring is typically achieved through reductive methods. A mixture of triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) is a common reagent system for the reductive ring opening. researchgate.net This process concurrently cleaves the oxazolidine ring and reduces the iminium ion intermediate, resulting in the desired N-alkylated amino acid. The mildness of these cleavage conditions is a significant advantage, as it minimizes the risk of racemization at the α-carbon of the amino acid. researchgate.net

Table 1: Representative Reaction Scheme for 1,3-Oxazolidin-5-one as a Protecting Group

StepReactantsReagentsProductPurpose
1. Protection N-Fmoc-Amino Acid, Propanalp-Toluenesulfonic acid (catalyst), Toluene (B28343) (reflux)N-Fmoc-2-propyl-1,3-oxazolidin-5-oneSimultaneous protection of amine and carboxylic acid
2. Deprotection/Alkylation N-Fmoc-2-propyl-1,3-oxazolidin-5-oneTriethylsilane (Et3SiH), Trifluoroacetic acid (TFA)N-Propyl-N-Fmoc-Amino AcidUnveiling of the functional groups and N-propylation

This table presents a generalized scheme. Actual yields and reaction conditions may vary depending on the specific amino acid and other substituents.

Derivatization Strategies for Specific Synthetic Targets (e.g., N-Alkyl Amino Acids)

The formation and subsequent cleavage of 1,3-oxazolidin-5-ones represent a powerful derivatization strategy for the synthesis of N-alkyl amino acids, which are valuable building blocks in medicinal chemistry and peptide science. The introduction of an N-alkyl group can significantly alter the biological activity, conformational properties, and metabolic stability of peptides.

This method offers several advantages over traditional N-alkylation techniques, which can often suffer from over-alkylation and racemization. The stepwise nature of the oxazolidinone method provides a high degree of control, typically leading to mono-N-alkylation with excellent preservation of stereochemical integrity. researchgate.net

Table 2: Research Findings on the Synthesis of N-Alkyl Amino Acids via Oxazolidinones

Study FocusKey FindingsAldehyde VersatilityReported YieldsReference
General Method DevelopmentThe condensation of Fmoc amino acids with aldehydes followed by reductive cleavage with Et3SiH/TFA is an efficient, racemization-free route to N-alkyl amino acids.Applicable to a variety of aldehydes.Good to excellent researchgate.net
Application in Peptide SynthesisN-alkylated amino acids prepared by this method are suitable for solid-phase peptide synthesis.Primarily focused on formaldehyde for N-methylation.Good overall yields researchgate.net

The derivatization strategy is not limited to simple alkyl groups. By selecting different aldehydes, a wide array of substituents can be introduced onto the nitrogen atom of the amino acid, providing access to a diverse library of modified building blocks for various synthetic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Propyl-1,3-oxazolidine, and how are yields optimized?

  • Methodology : this compound can be synthesized via cyclocondensation of dichlorodiphenylmethane with 2-(propylamino)ethanol, analogous to the preparation of 3-Methyl-2,2-diphenyl-1,3-oxazolidine (42% yield) and 3-tert-Butyl derivatives (17% yield) . Key steps include:

  • Use of silver oxide or acetate as a base.
  • Optimization of reaction time and temperature (e.g., heating on a hotplate until violent reaction ensues).
  • Purification via vacuum distillation or recrystallization from hexanes.
    • Yield Optimization : Steric hindrance from bulky substituents (e.g., tert-butyl) reduces yields compared to smaller alkyl groups (e.g., methyl) .

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming ring structure and substituent positions. For example, oxazolidine derivatives show distinct signals for NH protons (e.g., 5.80 and 6.42 ppm in DMSO-d6) and alkyl/aryl groups .
  • Elemental Analysis : Used to verify purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What are the applications of this compound in material science?

  • Latent Curing Agents : Analogous to 3-hydroxyethyl-1,3-oxazolidine, propyl derivatives may reduce bubble formation in polyurethane systems by enabling controlled crosslinking. Such modifications can enhance elongation (>10× improvement in cured materials) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cyclization reactions?

  • Steric Effects : Bulky substituents (e.g., propyl vs. methyl) increase interplanar angles in transition states, hindering cyclization. For example, tert-butyl groups in oxazolidines lead to lower yields (17%) compared to methyl (42%) due to steric crowding .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on aryl substituents promote cyclization by stabilizing transition states, even without steric hindrance .

Q. How can contradictory data on reaction yields be resolved in oxazolidine synthesis?

  • Case Study : The 17% yield for 3-tert-Butyl-2,2-diphenyl-1,3-oxazolidine vs. 42% for the methyl analog highlights:

  • Key Variables : Solvent polarity (acetonitrile vs. hexanes), reaction temperature, and purification methods.
  • Mitigation : Preferential use of silver oxide over acetate and extended reaction times for sterically hindered substrates.

Q. What thermodynamic properties are critical for process design involving this compound?

  • Phase Transition Data : Sublimation/vaporization enthalpies for related oxazolidines (e.g., 4R,5R-2,2,3,4-tetramethyl-5-phenyl-1,3-oxazolidine: 61.6 kJ/mol at 298 K) guide purification and storage. Such data are determined via calorimetry or gas-phase measurements .

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